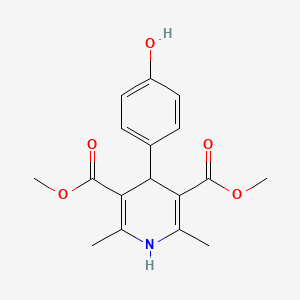

dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves several chemical reactions, including the Hantzsch condensation reaction. This process can be promoted by microwave irradiation in the presence of iodine under solvent-free conditions, leading to efficient synthesis routes for structurally diverse pyridines and related compounds (Zhang et al., 2009).

Molecular Structure Analysis

The molecular structure of derivatives within this chemical family has been elucidated through various spectroscopic techniques and crystallography. X-ray diffraction analysis has confirmed structures, showcasing the complexity and diversity of these compounds' molecular frameworks (Mahendra et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate derivatives often include acylation and other transformations facilitated by catalysts such as 4-(N,N-Dimethylamino)pyridine hydrochloride, demonstrating the compounds' reactivity and potential for derivatization (Liu et al., 2014).

Aplicaciones Científicas De Investigación

Enantioselectivity in Kinetic Resolution

A study investigated the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters. Derivatives with spacers containing a hydrolyzable group were prepared, showcasing the role of molecular structure in influencing enzyme catalysis for producing enantiomers with high selectivity (Sobolev et al., 2002).

Acylation Catalysis

Research on the catalysis of acylations by acetic anhydride was enhanced using 4-dimethylaminopyridine, demonstrating its significant catalytic activity. This study highlights the methodological advancements in the analytical determination of hydroxy groups, which could be pertinent to modifications of the dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate structure for various applications (Connors & Albert, 1973).

Liquid Crystal and Polymer Electrolyte Applications

Another study synthesized derivatives of dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, exploring their applications as liquid crystals and polymer electrolyte liquid crystals. This work not only highlights the chemical versatility of these compounds but also their potential in material science, especially in the development of new materials with specific electro-optical properties (Tajbakhsh et al., 1998).

Crystal Structure Analysis

A comprehensive study on the synthesis and crystal structures of new dihydropyridine derivatives, including dimethyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, was conducted. This research provided detailed insights into the molecular and crystallographic characteristics of these compounds, contributing to a deeper understanding of their chemical behavior and potential applications in various fields (Jasinski et al., 2013).

Mecanismo De Acción

Target of Action

Similar compounds, such as dihydropyridine derivatives, have been reported to exhibit anti-inflammatory and analgesic activities . These compounds may target enzymes involved in inflammation and pain pathways, such as cyclooxygenase (COX-1 and COX-2) enzymes .

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins, thereby modulating their function .

Biochemical Pathways

Similar compounds have been reported to affect inflammatory pathways, possibly by inhibiting the action of cox enzymes, which catalyze the biosynthesis of prostaglandins . Prostaglandins are key mediators of inflammation and pain.

Pharmacokinetics

Factors such as solubility, permeability, metabolic stability, and protein binding can influence the ADME properties of a compound .

Result of Action

Based on the reported anti-inflammatory and analgesic activities of similar compounds, it can be hypothesized that this compound may reduce inflammation and alleviate pain .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-9-13(16(20)22-3)15(11-5-7-12(19)8-6-11)14(10(2)18-9)17(21)23-4/h5-8,15,18-19H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYYMMBJVCGONG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001136226 | |

| Record name | Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

CAS RN |

156304-06-2 | |

| Record name | Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156304-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methoxy-5-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-1,3-benzoxathiol-2-one](/img/structure/B5537870.png)

![ethyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-piperazinecarboxylate](/img/structure/B5537877.png)

![(1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537889.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5537891.png)

![5',6',7',8'-tetrahydro-4'H-spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazoline]](/img/structure/B5537906.png)

![N-[4-(4-morpholinyl)phenyl]-N'-phenylurea](/img/structure/B5537910.png)

![1-cyclopropyl-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537916.png)

![N'-[(2-chloro-3-quinolinyl)methylene]benzohydrazide](/img/structure/B5537948.png)

![(1S*,5R*)-3-(5-acetyl-2-pyridinyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537949.png)